4-anilinobenzenediazonium;hydrogen sulfate
Overview
Description
4-anilinobenzenediazonium;hydrogen sulfate is a diazonium compound that has gained significant attention in scientific research due to its unique properties and versatile applications. This compound is often used in the synthesis of polymers and as an intermediate in various chemical reactions. Its structure consists of a benzenediazonium ion substituted with a phenylamino group and paired with a sulfate ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilinobenzenediazonium;hydrogen sulfate typically involves the diazotization of 4-aminodiphenylamine. This process requires the reaction of 4-aminodiphenylamine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then treated with sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-anilinobenzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or cyanides through reactions with appropriate reagents.
Coupling Reactions: The compound can participate in electrophilic aromatic substitution reactions with activated aromatic compounds like phenols and anilines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride for chlorination, potassium iodide for iodination, and sodium cyanide for cyanation. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions are often performed in alkaline conditions using sodium hydroxide or other bases to generate the nucleophilic species required for coupling.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: The major products are azo compounds, which are often brightly colored and used as dyes.
Scientific Research Applications
4-anilinobenzenediazonium;hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-anilinobenzenediazonium;hydrogen sulfate involves its interaction with biomolecules through non-covalent interactions. These interactions can lead to changes in the structure and function of proteins and nucleic acids, which can be studied using various analytical techniques. The compound has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase, and exhibits anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a chloride ion instead of a sulfate ion.
Benzenediazonium Tetrafluoroborate: Contains a tetrafluoroborate ion and is used in similar substitution reactions.
4-Nitrobenzenediazonium Sulfate: Contains a nitro group, which affects its reactivity and applications.
Uniqueness
4-anilinobenzenediazonium;hydrogen sulfate is unique due to the presence of the phenylamino group, which enhances its reactivity in coupling reactions and its ability to form stable complexes with biomolecules. This makes it particularly useful in biochemical and physiological studies.
Properties
IUPAC Name |
4-anilinobenzenediazonium;hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRQRWPEQSPSDG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063490 | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4477-28-5 | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4477-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-anilinobenzenediazonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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